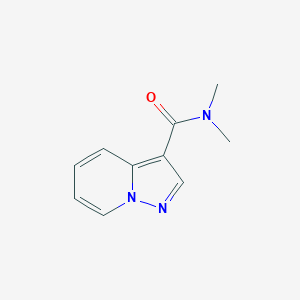
2-Benzyl-3-methoxypyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-3-methoxypyrazine is a heterocyclic aromatic compound that features a pyrazine ring substituted with a methoxybenzyl group. Pyrazines are known for their diverse biological activities and are found in various natural products, pharmaceuticals, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
2-Benzyl-3-methoxypyrazine can be synthesized through several methods. One common approach involves the condensation of a methoxybenzylamine with a pyrazine derivative under acidic conditions. Another method includes the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a methoxybenzyl halide with a pyrazine boronic acid .
Industrial Production Methods
Industrial production of methoxybenzyl pyrazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .
化学反応の分析
Types of Reactions
2-Benzyl-3-methoxypyrazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxybenzaldehyde derivative.
Reduction: The pyrazine ring can be reduced to form a dihydropyrazine derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include methoxybenzaldehyde derivatives, dihydropyrazine derivatives, and various substituted pyrazines .
科学的研究の応用
2-Benzyl-3-methoxypyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of methoxybenzyl pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis. The compound may also interact with various enzymes and receptors, leading to its biological effects .
類似化合物との比較
Similar Compounds
Methoxyphenylacetic acid: Similar in structure but differs in its functional group and biological activity.
Methoxybenzaldehyde: Shares the methoxybenzyl group but has different reactivity and applications.
Methoxybenzylamine: Used as a precursor in the synthesis of methoxybenzyl pyrazine.
Uniqueness
2-Benzyl-3-methoxypyrazine is unique due to its combination of a pyrazine ring and a methoxybenzyl group, which imparts specific chemical and biological properties.
特性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
2-benzyl-3-methoxypyrazine |
InChI |
InChI=1S/C12H12N2O/c1-15-12-11(13-7-8-14-12)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChIキー |
RWUPPTDVUAROJO-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=CN=C1CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-fluoro-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B8309654.png)









![1-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B8309730.png)

![N,N-dimethyl-1,2,4,5,6,7-hexahydrothiocino[5,4-b]indole-7-propanamine](/img/structure/B8309735.png)
